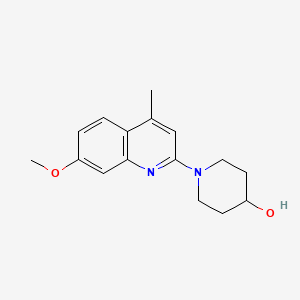![molecular formula C17H21N9 B12268490 6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268490.png)
6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a unique combination of pyrrolidine, pyrimidine, piperazine, and purine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their sequential coupling. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine to form 2-(pyrrolidin-1-yl)pyrimidine . This intermediate is then reacted with piperazine under appropriate conditions to yield the desired piperazine derivative. Finally, the purine ring is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or purine rings.
Scientific Research Applications
6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. For example, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the piperazine and purine components.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, which exhibit different biological profiles.
Piperazine derivatives: Compounds containing the piperazine ring, such as 1-(2-pyrimidyl)piperazine, which are used in various pharmaceutical applications.
Uniqueness
6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is unique due to its combination of four distinct ring systems, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C17H21N9 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C17H21N9/c1-2-6-24(5-1)13-3-4-18-17(23-13)26-9-7-25(8-10-26)16-14-15(20-11-19-14)21-12-22-16/h3-4,11-12H,1-2,5-10H2,(H,19,20,21,22) |
InChI Key |
GRWADCGXCWHEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268408.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12268413.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12268421.png)
![2-methyl-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12268429.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268445.png)
![N,N,4-trimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268447.png)

![N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12268463.png)
![2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12268471.png)
![4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12268477.png)
![1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B12268479.png)
![{1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12268482.png)
![N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268483.png)
![4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine](/img/structure/B12268485.png)
